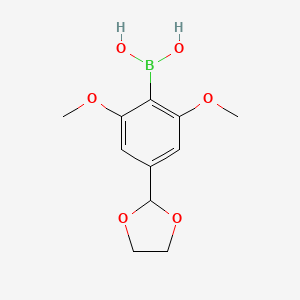
(4-(1,3-二氧戊环-2-基)-2,6-二甲氧基苯基)硼酸
描述
科学研究应用
Synthesis of Azoxybenzenes
Azoxybenzenes are widely used in various fields such as liquid crystals , natural and synthetic compounds with biological activities , ligands for preparing coordination polymers , and polyvinyl chloride stabilizers . The compound “4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenylboronic acid” can be used in the synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide .
Eco-friendly Reductant
The compound can be synthesized using glucose as an eco-friendly reductant . This approach is environmentally friendly and can be a good alternative to traditional methods that use harmful reductants.
Stereoselective Formation of Substituted 1,3-Dioxolanes
The compound can be used in the stereoselective formation of substituted 1,3-dioxolanes . This reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine .
Synthesis of Bioactive Natural and Synthetic Azoxybenzenes
The compound can be used as a starting compound for the synthesis of analogs of natural and synthetic azoxymycins and other practically useful compounds .
Synthesis of Cyclic Acetal
The compound can be used in the synthesis of cyclic acetal prepared from 1,2-bis(4-formylphenyl)diazenoxide and ethylene glycol . These compounds are able to stimulate the growth of grain crops .
Synthesis of Coordination Polymers
The compound can be used as a ligand for preparing coordination polymers . Coordination polymers have applications in various fields such as gas storage, separation, and catalysis.
安全和危害
作用机制
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group to a metal catalyst, typically palladium . The resulting organopalladium complex then undergoes a coupling reaction with an electrophilic organic compound, forming a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds . These reactions are a key step in many synthetic pathways in organic chemistry .
Pharmacokinetics
Boronic acids are generally known for their stability and readily prepared nature, which can influence their bioavailability .
Result of Action
The primary result of the action of 4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the pH, temperature, and the presence of a suitable catalyst . Additionally, the stability of boronic acids can be influenced by the presence of water and oxygen .
属性
IUPAC Name |
[4-(1,3-dioxolan-2-yl)-2,6-dimethoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO6/c1-15-8-5-7(11-17-3-4-18-11)6-9(16-2)10(8)12(13)14/h5-6,11,13-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZNSKXDSWDKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)C2OCCO2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626606 | |
| Record name | [4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
232275-38-6 | |
| Record name | [4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



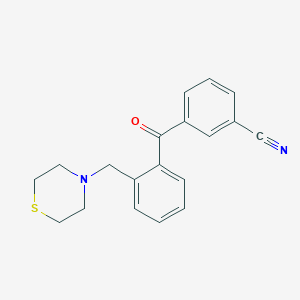
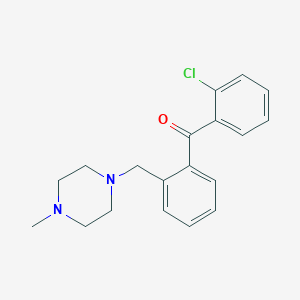
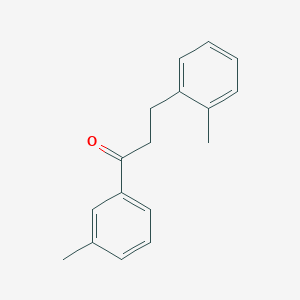

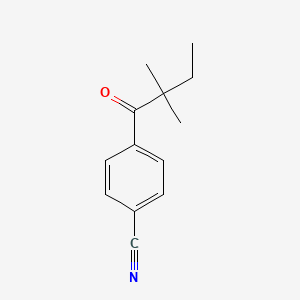

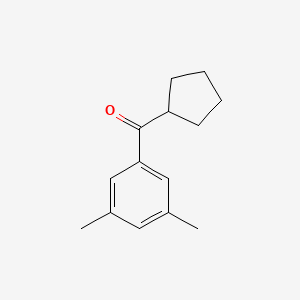
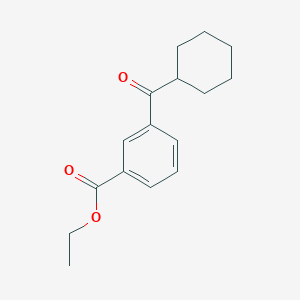
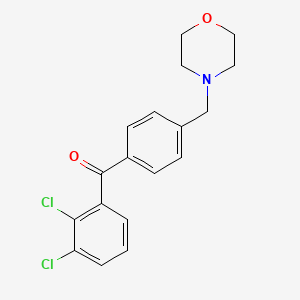


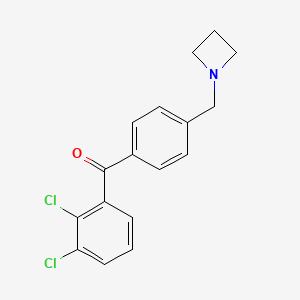
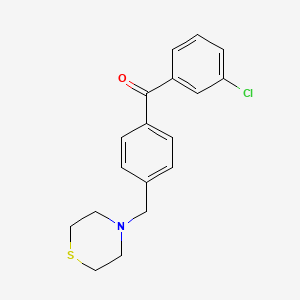
![Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate](/img/structure/B1613669.png)